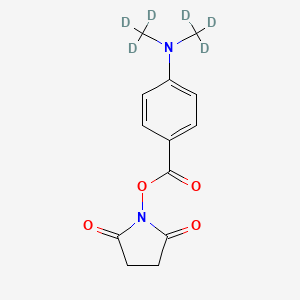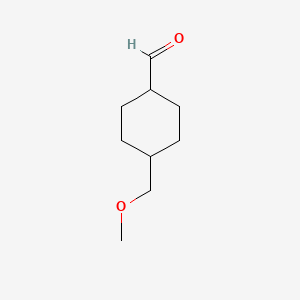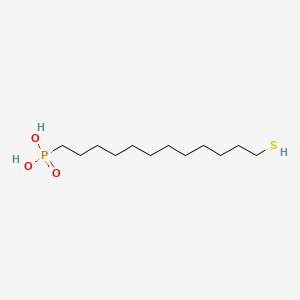
12-Mercaptododecylphosphonic acid
Descripción general
Descripción
12-Mercaptododecylphosphonic acid (MDPA) is an organophosphonic acid that forms a self-assembled monolayer (SAM). The phosphonic groups tend to react with the metal surfaces that allow the formation of metal-oxygen-phosphonate (M-O-P) bonds that facilitate the surface with mechanical and chemical stability . It is used in the extraction of heavy metals .
Synthesis Analysis
The synthesis of 12-Mercaptododecylphosphonic acid (MDPA) has been reported in several studies. For instance, a study by Mutin et al. reported the synthesis of 12-mercaptododecylphosphonic acid grafted TiO2 P25 for the adsorption of mercury .
Molecular Structure Analysis
The molecular formula of 12-Mercaptododecylphosphonic acid is C12H27O3PS. The InChI Key is PVIUMTORLYKRJT-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
12-Mercaptododecylphosphonic acid has a molecular weight of 282.38 g/mol. It has a rotatable bond count of 12, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 4. The topological polar surface area is 58.5 Ų .
Aplicaciones Científicas De Investigación
Extraction of Heavy Metals
MDPA can be used in the extraction of heavy metals . Titania particles were treated with a solution of MDPA to obtain an organic-inorganic hybrid material with thiol functions at the surface . This material was tested for the extraction of mercury in water at different pH levels, and the best extraction results were obtained at pH 9 and 11, with a metal extraction ability between 85 and 90% .
Surface Modification of Graphene Oxide
MDPA can be used in the surface modification of a graphene oxide (GO) based active material for the fabrication of an organic field effect transistor (OFET) . The phosphonic groups in MDPA react with the metal surfaces, allowing the formation of metal-oxygen-phosphonate (M-O-P) bonds that facilitate the surface with mechanical and chemical stability .
Formation of Self-Assembled Monolayers (SAMs)
MDPA is an organophosphonic acid that forms a self-assembled monolayer (SAM) . The formation of SAMs provides the surface with mechanical and chemical stability, which can be used in various applications such as nanoelectronics, solid-state lighting, energy generation, and nanocomposites .
Binding Gold Nanoparticles
A mercaptoalkylphosphonate monolayer, which can be formed using MDPA, can be used to bind gold nanoparticles . This application can be useful in various fields such as electronics and medicine.
Mecanismo De Acción
Target of Action
The primary target of 12-Mercaptododecylphosphonic acid is metal surfaces . The compound has a high affinity for these surfaces, particularly those of metals like gold and titanium dioxide .
Mode of Action
12-Mercaptododecylphosphonic acid interacts with its targets by forming a self-assembled monolayer (SAM) on the metal surfaces . The phosphonic groups in the compound react with the metal surfaces, leading to the formation of metal-oxygen-phosphonate (M-O-P) bonds . These bonds provide the surface with enhanced mechanical and chemical stability .
Biochemical Pathways
The formation of the M-O-P bonds by 12-Mercaptododecylphosphonic acid can affect various biochemical pathways. For instance, the compound has been used to strengthen the bond between gold and titanium dioxide, leading to an increase in the extraction of heavy metals .
Pharmacokinetics
The compound’s ability to form stable bonds with metal surfaces suggests it may have good bioavailability when used in applications involving these surfaces .
Result of Action
The molecular and cellular effects of 12-Mercaptododecylphosphonic acid’s action primarily involve the enhancement of mechanical and chemical stability of metal surfaces . This can lead to increased efficacy in applications such as the extraction of heavy metals .
Action Environment
The action, efficacy, and stability of 12-Mercaptododecylphosphonic acid can be influenced by various environmental factors. For instance, the compound is air sensitive and should be stored in a cool place .
Safety and Hazards
12-Mercaptododecylphosphonic acid can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
Direcciones Futuras
Recent works using phosphonic acid molecules have demonstrated the ability of 12-mercaptododecylphosphonic acid to strengthen the bond between Au and TiO2, leading to an increase in hK . This suggests potential applications in nanoelectronics, solid-state lighting, energy generation, and nanocomposites .
Propiedades
IUPAC Name |
12-sulfanyldodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3PS/c13-16(14,15)11-9-7-5-3-1-2-4-6-8-10-12-17/h17H,1-12H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIUMTORLYKRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCS)CCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669817 | |
| Record name | (12-Sulfanyldodecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Mercaptododecylphosphonic acid | |
CAS RN |
159239-33-5 | |
| Record name | (12-Sulfanyldodecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159239-33-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does 12-Mercaptododecylphosphonic acid interact with surfaces and what are the implications for material science?
A1: 12-Mercaptododecylphosphonic acid (SC12P) is known to form self-assembled monolayers (SAMs) on various surfaces, particularly metal oxides. The thiol (-SH) group within the molecule has a strong affinity for metals, allowing it to anchor onto the surface. [] This creates a well-ordered monolayer with the alkyl chains extending outwards. [] This property makes SC12P a valuable tool for surface modification and functionalization. For instance, SC12P monolayers on titania particles have been explored for their potential in heavy metal extraction. []
Q2: How does the alkyl chain length of alkylbis(phosphonates) affect the structural order in multilayer films on gold substrates?
A2: Research suggests that increasing the alkyl chain length of alkylbis(phosphonates) generally leads to greater alkyl chain order within multilayer films assembled on gold substrates. [] This is because longer alkyl chains exhibit stronger van der Waals interactions with each other, promoting a more organized and tightly packed structure. Fourier transform infrared (FTIR) spectroscopy studies have demonstrated this trend by analyzing hafnium-alkylbis(phosphonate) multilayers with varying chain lengths (C6BPA to C12BPA). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



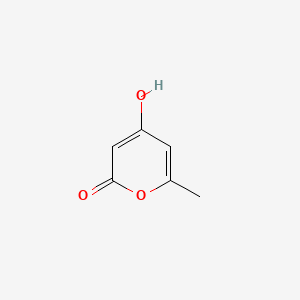
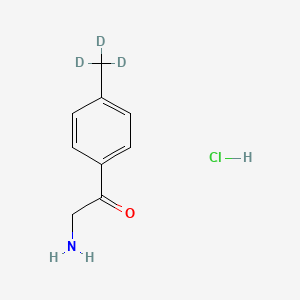
![2-Butyl-5-fluoro-1H-benzo[d]imidazole](/img/structure/B586870.png)

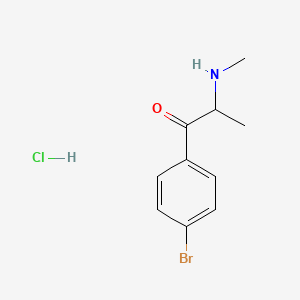
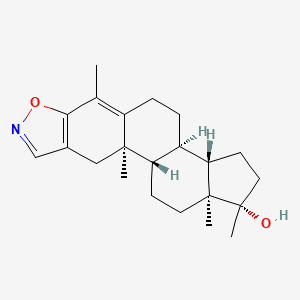

![[(2S,3S,5R)-3-Azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B586880.png)
